molecular formula C17H15BrClF2N3O2S B10973731 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

7-bromo-3-chloro-4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B10973731
M. Wt: 478.7 g/mol
InChI Key: OIHRRVLOUQUDFF-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of a benzothiophene core substituted with bromine, chlorine, difluoromethoxy, and a pyrazolylcarboxamide group. The compound’s systematic name is quite a mouthful, but its structure is fascinating! Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes::

    Synthesis via Suzuki-Miyaura Coupling:

    Industrial Production:

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, converting the sulfur atom in the benzothiophene ring to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group in the pyrazolylcarboxamide moiety can yield the corresponding alcohol.

    Substitution: The halogen atoms (bromine and chlorine) are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in organic solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in aprotic solvents.

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents (e.g., DMF, DMSO) with heating.

Major Products::
  • Oxidation: 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-sulfoxide/sulfone.
  • Reduction: 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxylic acid.
  • Substitution: Various derivatives with modified halogen substituents.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., as kinase inhibitors).

    Medicine: Under study for its anti-inflammatory or anticancer properties.

    Industry: May find applications in OLED materials or other electronic devices.

Mechanism of Action

  • The compound likely interacts with specific cellular targets (e.g., enzymes, receptors) due to its structural features.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C17H15BrClF2N3O2S

Molecular Weight

478.7 g/mol

IUPAC Name

7-bromo-3-chloro-4-(difluoromethoxy)-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H15BrClF2N3O2S/c1-4-24-8(3)13(7(2)23-24)22-16(25)15-12(19)11-10(26-17(20)21)6-5-9(18)14(11)27-15/h5-6,17H,4H2,1-3H3,(H,22,25)

InChI Key

OIHRRVLOUQUDFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl)C

Origin of Product

United States

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